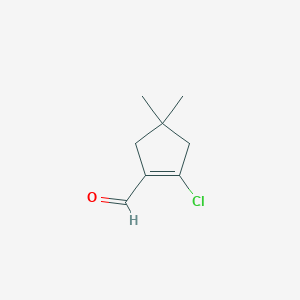
2,4-diphenyl-N-propyl-5-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-diphenyl-N-propyl-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C20H19N3O and its molecular weight is 317.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization :
- Research by Spiliopoulos, Mikroyannidis, and Tsivgoulis (1998) involved the synthesis of rigid-rod polyamides and polyimides using pyrylium salts, which included derivatives of 2,4-diphenyl-pyrimidine. These polymers displayed excellent thermooxidative stability and amorphous nature with high glass transition temperatures, making them suitable for various industrial applications (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).
Heterocyclic Synthesis :
- Abdel-Khalik, Eltoukhy, Agamy, and Elnagdi (2004) demonstrated the use of enaminones, which can be derived from compounds like 2,4-diphenyl-pyrimidine, in the synthesis of various heterocyclic compounds. These compounds have potential applications in pharmaceuticals and agrochemicals (Abdel-Khalik et al., 2004).
Gas Separation Applications :
- Fang, Kita, and Okamoto (2000) researched the application of hyperbranched polyimides, which can be derived from compounds including 2,4-diphenyl-pyrimidine, in gas separation. These polymers were noted for their excellent thermal stability and potential in industrial separation processes (Fang, Kita, & Okamoto, 2000).
Cancer Research :
- Missbach et al. (2000) explored 5,7-diphenyl-pyrrolo[2,3d]pyrimidines, a class related to 2,4-diphenyl-pyrimidine, as potent inhibitors of the tyrosine kinase c-Src, which is significant in cancer research. They found these compounds to be highly specific and potent, providing a potential pathway for developing new cancer therapies (Missbach et al., 2000).
Antioxidant Properties :
- Rani, Aminedi, Polireddy, and Jagadeeswarareddy (2012) studied pyrimidine derivatives for their antioxidant properties. They synthesized novel compounds that showed significant antioxidant activity, which can be critical in developing treatments for oxidative stress-related diseases (Rani et al., 2012).
Propiedades
IUPAC Name |
2,4-diphenyl-N-propylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-2-13-21-20(24)17-14-22-19(16-11-7-4-8-12-16)23-18(17)15-9-5-3-6-10-15/h3-12,14H,2,13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLUJNMOJVREQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401323457 |
Source


|
| Record name | 2,4-diphenyl-N-propylpyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665727 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338771-91-8 |
Source


|
| Record name | 2,4-diphenyl-N-propylpyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-Butoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4-(2-chlorophenyl)piperazine](/img/structure/B2837579.png)
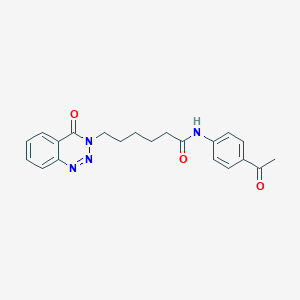
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2837581.png)
![2-Chloro-N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-yl]acetamide](/img/structure/B2837586.png)
![5-(2-Methylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2837589.png)
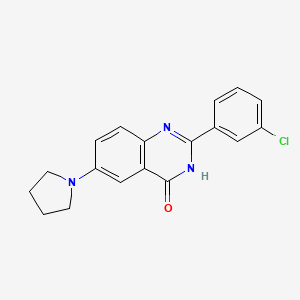
![2-[(4-methoxyanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2837592.png)
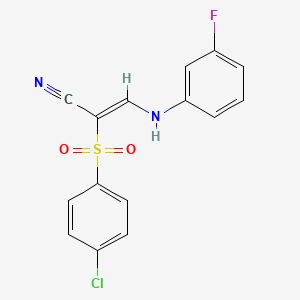
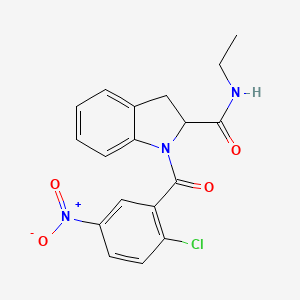

![N-[1-(2-Fluorophenyl)propan-2-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2837596.png)

![Methyl 3-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2837598.png)
